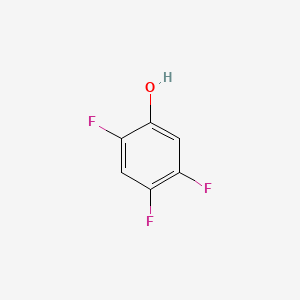

2,4,5-Trifluorophenol

描述

Contextualizing Fluorinated Phenols in Modern Organic and Medicinal Chemistry

The introduction of fluorine into phenolic structures can dramatically alter their physicochemical and biological properties. tandfonline.combohrium.com Fluorine's high electronegativity can influence the acidity of the phenolic hydroxyl group, modulate lipophilicity, and enhance metabolic stability by blocking sites susceptible to enzymatic degradation. tandfonline.combohrium.com These attributes are highly sought after in drug discovery, where fine-tuning a molecule's properties is crucial for optimizing its efficacy and pharmacokinetic profile. tandfonline.com For instance, the presence of fluorine can lead to stronger binding interactions with target proteins, a key factor in enhancing the potency of a drug candidate. bohrium.com

Beyond pharmaceuticals, fluorinated phenols are integral to the development of advanced materials. They serve as key intermediates in the synthesis of high-performance liquid crystals, where their unique electronic and steric properties contribute to desirable characteristics like low viscosity and high resistivity. alfa-chemistry.comgoogle.com In agrochemicals, the stability and specific reactivity of fluorinated phenols are leveraged to create potent and selective herbicides and fungicides.

Significance of 2,4,5-Trifluorophenol as a Research Target and Intermediate

This compound (C₆H₃F₃O) is a particularly valuable building block due to the specific arrangement of its three fluorine atoms. nih.gov This substitution pattern creates a unique electronic landscape on the aromatic ring, influencing its reactivity in various chemical transformations.

One of the most notable applications of this compound is as a key intermediate in the synthesis of 2,4,5-trifluorophenylacetic acid. google.com This compound, in turn, is a crucial component in the manufacture of certain dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. google.com The synthesis of these complex pharmaceutical agents often relies on the predictable and selective reactivity of the this compound starting material.

Furthermore, research has explored the use of this compound in the synthesis of other bioactive molecules and functional materials. Its derivatives have been investigated for their potential as herbicides and fungicides. vulcanchem.com The compound also serves as a model substrate in studies of microbial degradation of fluorinated aromatic compounds, providing insights into bioremediation pathways. nih.gov The distinct signals of its fluorine atoms in ¹⁹F NMR spectroscopy make it a useful tool for tracking its transformation in biological and environmental systems. nih.gov

The versatility of this compound is further demonstrated by its use in nucleophilic aromatic substitution and cross-coupling reactions, allowing for the introduction of various functional groups to create a diverse range of novel compounds. vulcanchem.comusp.br

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₃F₃O |

| Molecular Weight | 148.08 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2268-16-8 |

| XLogP3 | 1.9 |

This data was sourced from PubChem. nih.gov

Structure

3D Structure

属性

IUPAC Name |

2,4,5-trifluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGMYCITQAIRCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177212 | |

| Record name | Phenol, 2,4,5-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2268-16-8 | |

| Record name | Phenol, 2,4,5-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002268168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4,5-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trifluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4,5 Trifluorophenol and Its Analogs

Established Synthetic Pathways to 2,4,5-Trifluorophenol

Established methods for the synthesis of this compound primarily involve two key strategies: nucleophilic aromatic substitution on a highly fluorinated benzene (B151609) ring and the diazotization of a corresponding trifluoroaniline.

One plausible and industrially relevant approach is the hydrolysis of 1,2,4,5-tetrafluorobenzene (B1209435). This method is analogous to the synthesis of 2,4,5-trichlorophenol (B144370) from 1,2,4,5-tetrachlorobenzene, which is achieved through alkaline hydrolysis. In a similar vein, the reaction of 1,2,4,5-tetrafluorobenzene with a strong base, such as sodium hydroxide, would lead to the displacement of one of the fluorine atoms by a hydroxyl group, yielding this compound. The reactivity of the tetrafluorobenzene ring is enhanced by the presence of multiple electron-withdrawing fluorine atoms, facilitating nucleophilic attack.

Another significant pathway involves the diazotization of 2,4,5-trifluoroaniline, followed by hydrolysis of the resulting diazonium salt. This classic transformation in aromatic chemistry provides a reliable route to the phenol (B47542). The synthesis of the precursor, 2,4,5-trifluoroaniline, can be achieved from 1,2,4-trifluorobenzene (B1293510) through nitration followed by reduction. A related patented method for the synthesis of the isomeric 3,4,5-trifluorophenol (B1223441) starts from 1-halo-3,4,5-trifluorobenzene, which is first converted to 3,4,5-trifluoroaniline (B67923) via a high-pressure reaction with ammonia (B1221849) water in the presence of a copper catalyst. This aniline (B41778) is then subjected to a diazotization reaction, followed by hydrolysis to afford the final phenol product with high yields. A similar multi-step sequence starting from 1-bromo-2,4,5-trifluorobenzene (B152817) would be a viable route to this compound.

Regioselective Synthesis of Trifluorophenols through Organometallic Intermediates

The regioselective synthesis of trifluorophenols, allowing for precise substitution patterns, can be effectively achieved through the use of organometallic intermediates, particularly via directed ortho-metalation (DoM). This strategy relies on the ability of a directing group to guide the deprotonation of an aromatic ring to a specific adjacent position.

Deprotonation Strategies and Protective Group Chemistry

In the context of synthesizing substituted trifluorophenols, the hydroxyl group itself can serve as a potent directing group for ortho-lithiation. However, due to its acidity, it must first be protected. Common protecting groups for phenols in this context include ethers, such as the methoxymethyl (MOM) ether, or silyl (B83357) ethers. Once protected, the trifluorophenol derivative can be treated with a strong organolithium base, such as n-butyllithium or sec-butyllithium, to achieve regioselective deprotonation.

The position of lithiation is dictated by the directing ability of the protected hydroxyl group and the electronic effects of the fluorine atoms. The fluorine atoms, being highly electronegative, increase the acidity of adjacent protons, influencing the site of metalation. The choice of the organolithium reagent and reaction conditions, such as temperature and the presence of additives like tetramethylethylenediamine (TMEDA), can also be crucial in achieving the desired regioselectivity.

Carboxylation and Other Functionalization Reactions

The organolithium intermediates generated through directed ortho-metalation are powerful nucleophiles that can react with a wide array of electrophiles to introduce various functional groups with high regioselectivity. A common and useful functionalization is carboxylation, which is achieved by quenching the lithiated species with carbon dioxide (either as a gas or in solid form as dry ice). This reaction introduces a carboxylic acid group at the position of lithiation.

For instance, if a protected this compound were to be lithiated at a specific position, subsequent reaction with CO2 would yield a trifluorohydroxybenzoic acid derivative. This approach is valuable for the synthesis of highly substituted aromatic compounds that are difficult to access through classical electrophilic aromatic substitution reactions. Besides carboxylation, other electrophiles can be employed to introduce a variety of functionalities, including alkyl, silyl, and formyl groups.

Derivatization Strategies for Polyfluorinated Phenolic Compounds

The hydroxyl group of polyfluorinated phenols like this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives with tailored properties. Common derivatization strategies include etherification and esterification.

The synthesis of polyfluorinated aryl ethers is a significant area of research, as these compounds are key building blocks for high-performance polymers such as poly(aryl ether ketones) (PAEKs) and poly(aryl thioethers). The Williamson ether synthesis, involving the reaction of the phenoxide of this compound with an alkyl or aryl halide, is a standard method for preparing these ethers. The phenoxide is typically generated in situ by treating the phenol with a base like potassium carbonate or sodium hydride.

Esterification of this compound can be readily achieved by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, or directly with a carboxylic acid under dehydrating conditions. These esters can have applications in various fields, including as intermediates in organic synthesis.

Chemical Reactivity and Mechanistic Investigations of 2,4,5 Trifluorophenol

Influence of Fluorine Substitution on Phenolic Reactivity and Acidity

The presence of three highly electronegative fluorine atoms on the aromatic ring significantly influences the chemical properties of 2,4,5-trifluorophenol compared to phenol (B47542). These fluorine substituents exert a strong electron-withdrawing inductive effect, which has a profound impact on the acidity of the phenolic proton. brainly.in This effect stabilizes the corresponding phenoxide anion formed upon deprotonation, thereby increasing the acidity of the phenol.

Table 1: Comparison of pKa Values for Phenol and Various Fluorinated Phenols

| Compound | pKa Value |

| Phenol | 10.0 ucla.edu |

| 2-Fluorophenol | 8.7 ucla.edu |

| 3-Fluorophenol | 9.3 ucla.edu |

| 4-Fluorophenol | 9.9 ucla.edu |

| 2,6-Difluorophenol | 7.34 ut.ee |

| 2,3,5,6-Tetrafluorophenol | 5.67 ut.ee |

| Pentafluorophenol | 5.55 ut.ee |

The position of the fluorine atoms also plays a role in the acidity. Generally, fluorine atoms in the ortho and para positions have a more significant acidifying effect due to their ability to stabilize the negative charge of the phenoxide ion through resonance, in addition to the inductive effect.

Nucleophilic Aromatic Substitution Pathways

The electron-deficient nature of the aromatic ring in this compound, caused by the electron-withdrawing fluorine atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comnih.gov In this type of reaction, a nucleophile attacks the aromatic ring, leading to the substitution of one of the fluorine atoms. The reaction typically proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.com

First, the nucleophile adds to the carbon atom bearing a fluorine atom, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing fluorine substituents. masterorganicchemistry.com In the second step, the leaving group, a fluoride (B91410) ion, is eliminated, and the aromaticity of the ring is restored. The presence of multiple electron-withdrawing groups, such as the fluorine atoms in this compound, accelerates the rate of nucleophilic aromatic substitution. masterorganicchemistry.com

The regioselectivity of the substitution is influenced by the positions of the fluorine atoms. Nucleophilic attack is generally favored at positions that are ortho or para to the activating groups, as this allows for the most effective delocalization of the negative charge in the Meisenheimer intermediate. masterorganicchemistry.com In the case of polyfluoroarenes, substitution often occurs at the para-position relative to another substituent. nih.gov

Electrophilic and Radical Reaction Studies

While the electron-deficient ring of this compound is generally deactivated towards electrophilic aromatic substitution, it can undergo reactions under specific conditions. Photolysis of fluorinated phenols in aqueous solutions can lead to the formation of various photoproducts through radical-mediated pathways. nih.gov

Studies on the photolysis of fluorophenols have shown that the reaction rates are highly dependent on pH. nih.gov Under UV irradiation, fluorinated phenols can undergo transformations that may involve the formation of fluoride ions and other organofluorine products. For example, the photolysis of other fluorinated phenols has been shown to produce fluoride and, in some cases, trifluoroacetic acid, depending on the position of the fluorine-containing substituents and the reaction conditions. nih.gov These reactions are important in understanding the environmental fate of such compounds.

Transition Metal-Mediated Transformations

Transition metal catalysis provides powerful tools for the functionalization of fluorinated aromatic compounds like this compound. rsc.orgmdpi.com These methods can enable the formation of new carbon-carbon and carbon-heteroatom bonds under conditions that are often milder than traditional methods.

While specific examples of borate-catalyzed reactions with this compound were not detailed in the provided search results, the use of borane (B79455) catalysts in reactions with fluorinated aromatics is known. For instance, tris(2,4,6-trifluorophenyl)borane (B12503254) has been shown to be an effective catalyst for the hydroboration of various unsaturated substrates. nih.gov This suggests the potential for borane-based Lewis acids to interact with and activate fluorinated phenols for subsequent reactions. The coordination of the borane to the oxygen of the phenol or to the fluorine atoms could influence the electronic properties of the ring and facilitate transformations.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the functionalization of fluoroaromatic compounds. mdpi.comworktribe.comlibretexts.org These reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, allow for the formation of C-C, C-N, and C-O bonds by coupling an organohalide with an organometallic or amine nucleophile. libretexts.orgorganic-chemistry.org

In the context of this compound, the phenolic hydroxyl group can be converted into a better leaving group, such as a nonaflate, to enable palladium-catalyzed cross-coupling reactions. organic-chemistry.org This in-situ activation allows for one-pot procedures where the phenol is first activated and then coupled with a variety of partners, including boronic acids, alkynes, stannanes, and amines. organic-chemistry.org

Alternatively, the C-F bonds of highly fluorinated aromatics can be directly activated by palladium catalysts, particularly when an activating group such as a nitro group is present. worktribe.com The oxidative addition of a C-F bond to a low-valent palladium complex is a key step in these catalytic cycles. mdpi.comworktribe.com The efficiency and regioselectivity of these reactions are influenced by the ligands on the palladium catalyst and the reaction conditions. mdpi.comlibretexts.org

Advanced Characterization and Spectroscopic Analysis in 2,4,5 Trifluorophenol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of fluorinated organic molecules. The presence of the ¹⁹F isotope, with its 100% natural abundance and high sensitivity, makes ¹⁹F NMR a particularly powerful tool for analyzing compounds like 2,4,5-Trifluorophenol.

In structural analysis, the chemical shifts in ¹⁹F NMR spectra provide a unique fingerprint of the fluorine environments within the molecule. For this compound, the distinct electronic environment of each fluorine atom, due to its position relative to the hydroxyl group and other fluorine atoms, results in separate resonance signals. The identified ¹⁹F NMR chemical shift values for this compound are -147.1 ppm (for the fluorine at position 2), -153.5 ppm (for the fluorine at position 4), and -143.7 ppm (for the fluorine at position 5) researchgate.net. This data is crucial for confirming the identity and purity of the compound and for monitoring its transformations in chemical reactions.

| Fluorine Position | Chemical Shift (ppm) |

|---|---|

| F-2 | -147.1 |

| F-4 | -153.5 |

| F-5 | -143.7 |

Data sourced from Boersma et al. researchgate.net

¹⁹F NMR in Metabolic and Degradation Studies

The application of ¹⁹F NMR extends significantly into the study of metabolic and degradation pathways of fluorinated compounds. This technique is highly effective for tracking the biotransformation of substances like this compound by microorganisms researchgate.net. Because of the absence of naturally occurring fluorinated compounds, the ¹⁹F NMR spectra of environmental or biological samples are free from background signals, allowing for the clear detection and identification of fluorinated metabolites researchgate.net.

Research has demonstrated the utility of ¹⁹F NMR in elucidating the microbial degradation of various fluorophenols. The method allows for the real-time monitoring of the parent compound and the simultaneous detection and identification of intermediate metabolites, such as fluorocatechols and fluoromuconates researchgate.net. For instance, in studies of the yeast-like fungus Exophiala jeanselmei, ¹⁹F NMR was used to characterize the time-dependent metabolite profiles of halophenols, providing insights into the enzymatic processes of hydroxylation and dehalogenation researchgate.net. This approach offers an efficient means to understand the metabolic fate of this compound in biological systems and the environment.

Microwave Spectroscopy for Molecular Geometry and Rotational Constants

Microwave spectroscopy is a high-resolution technique used to determine the precise molecular geometry of molecules in the gas phase by measuring the transitions between quantized rotational energy levels. For a molecule to be studied by microwave spectroscopy, it must possess a permanent dipole moment, a condition which this compound meets.

The study of this compound by microwave spectroscopy has been undertaken to determine its molecular shape and rotational constants mdpi.com. Using a chirped-pulse Fourier transform microwave (CP-FTMW) spectrometer, the spectrum of the molecule can be measured over a broad frequency range. The analysis of this spectrum allows for the determination of the molecule's rotational constants (A, B, and C), which are inversely related to its moments of inertia about the principal axes. These constants provide definitive information about the bond lengths and angles, yielding an accurate three-dimensional structure of the molecule.

While a study on this compound has been reported, which included predictions of rotational and distortion constants using Gaussian 03W software, the final experimental spectroscopic constants from the full analysis of the spectrum are not yet available in published literature mdpi.com. The determination of these constants would provide a benchmark for and validation of theoretical calculations of the molecular structure of this compound.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods are invaluable tools for complementing experimental data and providing deeper insights into the properties of molecules like this compound. These approaches can predict various molecular properties, including electronic structure, acidity, and spectroscopic parameters.

Quantum Chemical Calculations for Electronic Structure and Acidity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure and acidity (pKa) of phenolic compounds. For this compound, the presence of three electron-withdrawing fluorine atoms is expected to significantly influence its electronic properties and acidity compared to unsubstituted phenol (B47542).

DFT calculations can map the electron density distribution, identify molecular orbitals, and calculate the electrostatic potential. These calculations reveal how the electronegative fluorine atoms withdraw electron density from the aromatic ring and the hydroxyl group, which in turn affects the O-H bond polarity and the stability of the corresponding phenoxide ion. A more stable phenoxide ion, resulting from greater charge delocalization, corresponds to a stronger acid.

Frontier Orbital Energy Predictions and Material Science Implications

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and its potential applications in material science. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic excitability, stability, and optical properties.

Theoretical methods like DFT are employed to calculate the energies of the HOMO and LUMO. For this compound, these calculations would show the spatial distribution of these orbitals. The HOMO is typically localized on the electron-rich parts of the molecule (the phenyl ring and the oxygen atom), while the LUMO is distributed over the regions that can accept electrons.

A smaller HOMO-LUMO gap generally implies that a molecule is more easily excitable, which can be a desirable property for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). While specific frontier orbital energy predictions for this compound and their direct implications for material science have not been detailed in the available literature, the computational approaches exist to evaluate its potential. The presence of the fluorine atoms would be expected to lower the energies of both the HOMO and LUMO compared to phenol, and the precise value of the gap would determine its suitability for such applications.

Applications of 2,4,5 Trifluorophenol in Specialized Chemical Synthesis

Role in Pharmaceutical Intermediate Synthesis

The introduction of fluorine atoms into drug molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability. 2,4,5-Trifluorophenol, as a source of the 2,4,5-trifluorophenyl moiety, is a key starting material in the synthesis of complex pharmaceutical intermediates.

A prominent example of the application of this compound in pharmaceutical synthesis is its use in the production of 2,4,5-Trifluorophenylacetic acid. This derivative is a crucial intermediate in the synthesis of Sitagliptin, an oral antihyperglycemic agent used for the treatment of type 2 diabetes. The synthesis of Sitagliptin often involves the coupling of 2,4,5-Trifluorophenylacetic acid with other complex molecules. Various synthetic strategies have been developed to produce Sitagliptin, highlighting the importance of this fluorinated precursor.

| API | Intermediate Derived from this compound | Therapeutic Class |

| Sitagliptin | 2,4,5-Trifluorophenylacetic acid | Anti-diabetic |

Utility in Agrochemical and Pesticide Formulations

Fluorinated compounds are of significant interest in the agrochemical industry due to their enhanced biological activity and stability. While direct synthesis of modern pesticides from this compound is not widely documented in publicly available literature, the trifluorophenyl motif is a key feature in many active compounds. Historically, the chlorinated analog, 2,4,5-trichlorophenol (B144370), was a notorious precursor to the herbicide 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T). However, the use of 2,4,5-T has been largely discontinued (B1498344) due to the presence of highly toxic dioxin contaminants. The development of cleaner synthetic routes and the unique properties imparted by fluorine atoms suggest that trifluorinated phenols and their derivatives remain valuable scaffolds for the discovery of new and safer agrochemicals.

Contributions to Material Science and Polymer Chemistry

The incorporation of fluorine into polymers and liquid crystals can lead to materials with unique and desirable properties, such as thermal stability, chemical resistance, and specific electronic characteristics.

Fluorinated compounds are widely used in the synthesis of liquid crystal materials due to their ability to modify the dielectric anisotropy and other physical properties of the final product. While the direct use of this compound in liquid crystal synthesis is not extensively detailed, its isomer, 3,4,5-Trifluorophenol (B1223441), is known to be used as an intermediate in the synthesis of difluorooxymethylene-bridged liquid crystals. The electronic effects of the fluorine atoms in the trifluorophenol core are crucial for achieving the desired mesomorphic and electro-optical properties in these advanced materials.

The Horner–Wadsworth–Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes. The reactivity and selectivity of the HWE reagent can be tuned by modifying its electronic and steric properties. Research has shown that a novel HWE reagent, methyl 2-[bis(3,4,5-trifluorophenoxy)phosphoryl]acetate, can be synthesized from the related isomer, 3,4,5-Trifluorophenol. This reagent demonstrates the utility of trifluorophenoxy groups in modulating the reactivity of the phosphonate, facilitating the synthesis of mixed phosphonoacetates. The electron-withdrawing nature of the trifluorophenoxy groups makes them good leaving groups, which is advantageous in the sequential alcoholysis reactions used to prepare these mixed reagents. This suggests a potential application for this compound in the development of similar specialized HWE reagents.

Chemical Reagent and Analytical Applications

Beyond its role as a precursor, this compound and its derivatives also find use as chemical reagents and in analytical methods. The compound can serve as a building block in supramolecular chemistry, where its specific geometry and electronic properties can be exploited to construct complex, self-assembling structures.

Environmental and Biochemical Research on 2,4,5 Trifluorophenol

Microbial Degradation Pathways and Biotransformation Studies

The microbial degradation of halogenated phenols is a key area of environmental research, as these compounds are persistent pollutants. While specific studies on 2,4,5-trifluorophenol are limited, research on its chlorinated analog, 2,4,5-trichlorophenol (B144370) (2,4,5-TCP), provides significant insights into the potential metabolic pathways. Microorganisms have evolved diverse enzymatic strategies to break down these resilient compounds.

The initial step in the aerobic microbial degradation of halogenated phenols often involves hydroxylation, a reaction catalyzed by monooxygenase or dioxygenase enzymes. This process is highly regiospecific, meaning the hydroxyl group is added to a specific position on the aromatic ring. This enzymatic precision is crucial for the subsequent steps of the degradation pathway. Following hydroxylation, defluorination or dechlorination occurs, where the halogen substituent is removed from the aromatic ring. This can happen through oxidative, hydrolytic, or reductive mechanisms.

In the case of compounds analogous to this compound, such as 2,4,5-trichlorophenol, the white-rot fungus Phanerochaete chrysosporium has been shown to initiate degradation through an oxidative process. This involves the removal of a chlorine atom and the formation of a benzoquinone intermediate. This initial oxidative attack is a critical step that destabilizes the aromatic ring, making it more susceptible to further degradation.

The degradation of another fluorinated compound, 2,2-difluoro-1,3-benzodioxole (B44384) (DFBD) by Pseudomonas putida F1, is initiated by toluene (B28343) dioxygenase, which leads to the formation of DFBD-4,5-dihydrodiol. This intermediate then undergoes further transformation, resulting in the release of fluoride (B91410) ions. This highlights the role of dioxygenases in initiating the breakdown of fluorinated aromatic compounds.

A variety of enzymes are implicated in the biodegradation of halogenated phenols. In Phanerochaete chrysosporium, lignin (B12514952) peroxidases (LiPs) and manganese peroxidases (MnPs) are key enzymes in the degradation of 2,4,5-trichlorophenol. These enzymes exhibit broad substrate specificity, allowing them to act on a range of phenolic compounds. The degradation of 2,4,5-TCP by this fungus proceeds through a series of oxidative dechlorination and reduction steps, ultimately leading to the formation of 1,2,4,5-tetrahydroxybenzene, which can then undergo ring cleavage.

The substrate specificity of these enzymes is a critical factor in determining the range of pollutants a microorganism can degrade. For instance, some microbial strains show a preference for certain isomers of chlorinated phenols. The degradation of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a related herbicide, has been observed in a pure culture of Pseudomonas cepacia. This bacterium can utilize 2,4,5-T as its sole source of carbon and energy, demonstrating the high specificity of its enzymatic machinery.

Table 1: Key Enzymes and Microorganisms in the Degradation of Halogenated Phenols Note: This table includes data from studies on chlorinated analogs due to the limited availability of data on this compound.

| Microorganism | Enzyme(s) | Substrate(s) | Degradation Pathway Highlights |

|---|---|---|---|

| Phanerochaete chrysosporium | Lignin Peroxidase (LiP), Manganese Peroxidase (MnP) | 2,4,5-Trichlorophenol | Oxidative dechlorination, quinone formation, and reduction cycles. |

| Pseudomonas cepacia | Not specified | 2,4,5-Trichlorophenoxyacetic acid | Utilization as a sole carbon and energy source. |

| Pseudomonas putida F1 | Toluene Dioxygenase | 2,2-Difluoro-1,3-benzodioxole | Formation of a dihydrodiol intermediate leading to defluorination. |

Phytoremediation Potential of Fluorinated Phenols

Phytoremediation is an emerging technology that utilizes plants to remove, degrade, or contain environmental pollutants. While research specifically on the phytoremediation of this compound is not widely available, studies on the uptake of other fluorinated compounds and phenolic substances by plants can provide valuable insights into its potential for phytoremediation.

The uptake of chemical compounds by plants from the soil is a complex process influenced by the physicochemical properties of the compound and the physiological characteristics of the plant. For many organic pollutants, uptake is correlated with their lipophilicity (log Kow). The transpiration stream concentration factor (TSCF) is a key parameter used to quantify the uptake and translocation of chemicals from roots to shoots.

Studies on the uptake of perfluorinated alkyl acids (PFAAs) have shown that the efficiency of uptake and translocation can vary significantly with the length of the fluorinated carbon chain. For instance, edible part/soil concentration factors for PFAAs can span several orders of magnitude and tend to decrease with increasing chain length. This suggests that the molecular structure of fluorinated compounds plays a critical role in their plant uptake.

Once inside the plant, organic compounds can be metabolized, sequestered in vacuoles, or incorporated into plant tissues. The environmental fate of phenolic compounds in plants can involve processes such as glycosylation, which increases their water solubility and facilitates their storage in vacuoles. The metabolism of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) in plants has been studied extensively, revealing that it can be broken down and its metabolites integrated into various plant components. This indicates that plants possess the enzymatic machinery to transform and detoxify xenobiotic phenolic compounds.

Table 2: Factors Influencing Plant Uptake of Organic Compounds Note: This table is based on general principles of phytoremediation and studies on related compounds.

| Factor | Description | Potential Impact on this compound Uptake |

|---|---|---|

| Lipophilicity (log Kow) | The partitioning of a compound between an oily and an aqueous phase. | Moderate lipophilicity may favor root uptake and translocation. |

| Water Solubility | The ability of a compound to dissolve in water. | Higher solubility can increase availability for root uptake. |

| Plant Species | Different plant species have varying capacities for uptake and metabolism. | Screening of various plant species would be necessary to identify effective candidates for phytoremediation. |

| Soil Properties | pH, organic matter content, and microbial activity can affect the bioavailability of the compound. | Soil conditions will significantly influence the amount of this compound available for plant uptake. |

| Transpiration Rate | The rate at which a plant takes up water from the soil. | Higher transpiration rates can lead to greater uptake of water-soluble compounds. |

Advanced Biological Monitoring Techniques and Immunoassays

The detection and quantification of environmental pollutants like this compound are crucial for assessing contamination levels and human exposure. Immunoassays, which are based on the specific binding between an antibody and an antigen, offer a sensitive and rapid method for detecting these compounds.

The development of immunoassays for small molecules like halogenated phenols requires the synthesis of immunizing haptens that can elicit an antibody response. These haptens are designed to mimic the structure of the target analyte. For the related compound, 2,4,5-trichlorophenol, antibodies have been successfully produced, leading to the development of competitive enzyme-linked immunosorbent assays (ELISAs). These assays have demonstrated high sensitivity, with limits of detection in the low microgram-per-liter range.

The selectivity of these immunoassays is a critical parameter, as it determines their ability to distinguish the target analyte from other structurally similar compounds. The developed immunoassays for 2,4,5-trichlorophenol have shown high selectivity against other chlorophenols, though some cross-reactivity with brominated analogs has been observed. This highlights the potential for developing highly specific immunoassays for this compound by carefully designing the hapten and selecting for highly specific antibodies. These techniques could be invaluable for high-throughput screening of environmental and biological samples.

Emerging Research Avenues and Future Perspectives for 2,4,5 Trifluorophenol

Development of Novel Fluorination Methodologies

The introduction of fluorine atoms into an aromatic ring is a pivotal step in the synthesis of compounds like 2,4,5-Trifluorophenol. Current research is focused on developing more efficient, selective, and environmentally benign fluorination techniques.

One emerging area is the use of novel electrophilic fluorinating agents. Reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) have become versatile and widely used due to their stability and broad functional group tolerance. mdpi.comntu.edu.sg Research is ongoing to develop next-generation electrophilic fluorine sources with enhanced reactivity and selectivity, which could streamline the synthesis of polyfluorinated phenols. For instance, the direct fluorination of substituted phenols using such reagents offers a potential route that avoids harsh reaction conditions.

Another promising avenue is the advancement in nucleophilic fluorination methods. While the classic Halex process (halogen exchange) is a staple, modern approaches are exploring the use of milder fluoride (B91410) sources and phase-transfer catalysts to improve yields and reduce side reactions. google.com For example, the use of potassium fluoride in aprotic solvents with a phase-transfer catalyst has been reported in the synthesis of related fluorinated aromatics, a technique that could be optimized for this compound precursors. google.com

Decarboxylative fluorination has also emerged as a powerful strategy. nih.gov This method involves the replacement of a carboxylic acid group with fluorine and can be particularly useful for introducing fluorine at specific positions on an aromatic ring that might be difficult to access through other means. nih.gov

The table below summarizes some modern fluorination reagents and their potential applicability.

| Fluorination Reagent/Method | Reagent Type | Potential Application in this compound Synthesis |

| Selectfluor® | Electrophilic | Direct fluorination of phenol (B47542) or partially fluorinated precursors. |

| Potassium Fluoride with Phase-Transfer Catalyst | Nucleophilic | Halogen exchange reactions on chlorinated or brominated phenol precursors. |

| [18F]Selectfluor bis(triflate) | Electrophilic (Radiofluorination) | Synthesis of radiolabeled this compound for imaging applications. nih.gov |

| Silver(I) fluoride / Selectfluor® | Decarboxylative Fluorination | Introduction of fluorine via a carboxylic acid precursor. |

Exploration of New Catalytic Systems

The development of new catalytic systems is paramount for improving the efficiency and selectivity of synthetic routes to this compound and its derivatives.

Visible-light photoredox catalysis represents a significant breakthrough in organic synthesis, offering mild reaction conditions and high functional group compatibility. mdpi.comnih.gov This methodology has been successfully applied to the trifluoromethylation and trifluoromethoxylation of aromatic compounds. mdpi.comnih.gov The principles of photoredox catalysis could be adapted for the fluorination of aromatic C-H bonds, potentially allowing for the direct synthesis of fluorinated phenols from readily available starting materials. Dual catalytic systems, for instance combining a photosensitizer like Eosin Y with a copper catalyst, have shown promise in related trifluoromethylation reactions. mdpi.com

Transition metal catalysis, particularly with palladium and copper, continues to be a fertile ground for innovation. Rhodium-bis(phosphine)-catalyzed methods have been developed for the coupling of arylboroxines with trifluoromethyl ketimines, showcasing the potential for creating complex molecules with fluorinated stereocenters. nih.gov While not a direct synthesis of this compound, these catalytic systems provide a toolbox for its further functionalization. For instance, a palladium-catalyzed cross-coupling reaction could be employed to attach various side chains to the this compound core.

The table below highlights some innovative catalytic systems and their potential relevance.

| Catalytic System | Reaction Type | Potential Relevance to this compound |

| Visible-Light Photoredox Catalysis (e.g., Ru/Cu dual catalysis) | C-F bond formation / Trifluoromethylation | Direct fluorination of aromatic C-H bonds or introduction of fluorine-containing groups. mdpi.com |

| Rh-bis(phosphine) complexes | Asymmetric synthesis | Enantioselective synthesis of chiral derivatives of this compound. nih.gov |

| Brønsted Acid Catalysis (e.g., TfOH) | Hydroalkoxylation | Synthesis of ether derivatives from this compound. researchgate.net |

Advanced Computational Modeling for Predictive Research

Computational chemistry has become an indispensable tool for understanding and predicting the properties and reactivity of molecules like this compound.

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are powerful methods for investigating the electronic structure, molecular geometries, and spectroscopic properties of fluorinated phenols. nih.govrsc.org These calculations can predict parameters such as bond lengths, vibrational frequencies, and electronic transition energies, which can be correlated with experimental data. nih.govresearchgate.net For instance, computational studies on monofluorophenols have elucidated the effects of fluorine substitution on their excited-state dynamics, revealing the role of nonadiabatic coupling in their decay pathways. nih.gov Such insights are crucial for designing photo-stable materials or photosensitizers based on the this compound scaffold.

Molecular dynamics (MD) simulations, often employing custom-developed force fields, allow for the study of the behavior of this compound in different environments, such as in various solvents or within a lipid bilayer. rsc.org This can provide valuable information on its solubility, diffusion, and interactions with biological membranes, which is particularly relevant for pharmaceutical applications.

The table below outlines key computational methods and their applications.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Ground-state electronic structure calculations | Molecular geometry, vibrational frequencies, reaction energetics. nih.govresearchgate.net |

| Time-Dependent DFT (TDDFT) | Excited-state calculations | UV-Vis absorption spectra, fluorescence properties. nih.govrsc.org |

| Molecular Dynamics (MD) | Simulation of molecular motion over time | Diffusion coefficients, conformational changes, intermolecular interactions. rsc.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions | Nature and strength of hydrogen bonds and other weak interactions. |

Interdisciplinary Research in Quantum Functional Groups

The fluorine atoms in this compound are not merely static substituents; they exert profound quantum mechanical effects that influence the entire molecule's properties. This has led to the concept of "fluoromaticity," where fluorine substitution can enhance the aromatic character of the ring. nih.govacs.org

The high electronegativity of fluorine leads to a significant polarization of the C-F bond and stabilization of the aromatic π-orbitals. aip.org This "perfluoro effect" can alter the reactivity of the aromatic ring, making it more resistant to addition reactions and enhancing its thermal stability. nih.gov Computational studies have shown that certain fluorinated benzenes, like 1,3,5-trifluorobenzene, have a greater activation energy for hydrogenation compared to benzene (B151609), indicating increased aromatic stabilization. nih.govacs.org

The fluorine atoms also participate in non-covalent interactions, such as weak O-H···F hydrogen bonds, which can influence the conformational preferences of the molecule. nih.gov These quantum effects are being explored in the context of crystal engineering and the design of self-assembling materials where precise control over intermolecular forces is crucial.

Interdisciplinary research combining quantum chemistry, spectroscopy, and materials science is essential to fully harness the unique properties imparted by the "quantum functional groups" of fluorine in molecules like this compound for the development of advanced materials and pharmaceuticals.

常见问题

Q. What chromatographic techniques are effective for separating this compound from structurally similar fluorophenols?

- Methodology : Paper chromatography or thin-layer chromatography (TLC) using polar solvents (e.g., ethyl acetate/hexane mixtures) can resolve migration differences. In one study, this compound exhibited distinct orange spots in paper chromatography, contrasting with red spots for 2,5-difluorophenol and yellow spots for 3-nitrophenol .

Advanced Research Questions

Q. How does the fluorination pattern of this compound influence its electronic properties in supramolecular chemistry applications?

- Methodology : Density functional theory (DFT) calculations can model electron-withdrawing effects of fluorine substituents. Compare Hammett substituent constants (σ values) for this compound with analogs (e.g., 3,4,5-trifluorophenol) to predict reactivity in hydrogen-bonding or coordination complexes. Experimental validation via UV-Vis spectroscopy or X-ray crystallography is recommended .

Q. What role does this compound play in controlling molecular weight distribution in fluorinated polymer synthesis?

- Methodology : As a chain-transfer agent in ethylene-α-olefin copolymerization, this compound reduces long-chain branching in high-molecular-weight components. Optimize molar ratios (e.g., 0.1–1.0 mol%) and monitor molecular weight distribution (Mw/Mn) via gel permeation chromatography (GPC). Compare with 3,4,5-trifluorophenol, which may induce broader distributions due to steric effects .

Q. How can researchers resolve contradictions in reported chromatographic migration data for this compound?

- Methodology : Validate solvent systems and stationary phases used in conflicting studies. For example, in paper chromatography, migration behavior is highly solvent-dependent. Reproduce conditions from (showing orange spots) and compare with reverse-phase HPLC retention times. Statistical analysis (e.g., Rf value standard deviations) can identify outliers .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。